FERROUS OXALATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

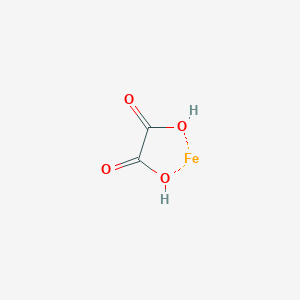

Ferrous oxalate, also known as iron(II) oxalate, is an inorganic compound with the chemical formula FeC₂O₄. It typically exists in two forms: anhydrous and dihydrate (FeC₂O₄·2H₂O). The compound is characterized by its yellow powder appearance and is poorly soluble in water . This compound is primarily used as a precursor to other iron compounds and has applications in various fields, including chemistry and industry.

Synthetic Routes and Reaction Conditions:

-

Interaction of Ferrous Sulfate and Sodium Oxalate:

Reaction: FeSO₄ + Na₂C₂O₄ → FeC₂O₄ + Na₂SO₄

-

Oxalic Acid Precipitation:

-

Neutralization of Oxalic Acid with Ferrous Hydroxide:

Reaction: Fe(OH)₂ + H₂C₂O₄ → FeC₂O₄ + 2H₂O

Conditions: This method involves neutralizing oxalic acid with ferrous hydroxide.

Industrial Production Methods:

-

Anaerobic Roasting and Persulfate Leaching:

-

Leaching, Hydrothermal, and Photochemical Reduction:

Types of Reactions:

-

Thermal Decomposition:

Reaction: FeC₂O₄ → FeO + CO₂ + CO

Conditions: When heated, this compound decomposes to produce iron(II) oxide, carbon dioxide, and carbon monoxide.

-

Oxidation:

Reaction: FeC₂O₄ + KMnO₄ → Fe₂O₃ + MnO₂ + CO₂ + H₂O

Conditions: Acidified potassium permanganate (KMnO₄) oxidizes this compound.

Common Reagents and Conditions:

Oxalic Acid: Used in the precipitation and synthesis of this compound.

Sulfuric Acid: Acidifies the solution for precipitation reactions.

Potassium Permanganate: Acts as an oxidizing agent in oxidation reactions.

Major Products Formed:

Iron(II) Oxide (FeO): Formed during thermal decomposition.

Iron(III) Oxide (Fe₂O₃): Formed during oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Ferrous Oxalate

This compound can be synthesized through several methods, including precipitation from ferrous salts and oxalic acid. Common precursors include ferrous ammonium sulfate and ferrous sulfate, which react with oxalic acid to form this compound dihydrate. The reaction can be represented as follows:Fe NH4 2(SO4)2+H2C2O4→FeC2O4+2NH4++2SO42−+2H2OThe synthesis conditions, such as temperature and concentration of reactants, significantly influence the morphology and size of the resulting this compound crystals .

Environmental Applications

Photocatalytic Degradation : this compound has been investigated for its photocatalytic properties. A study demonstrated that iron oxalate produced from iron ore could effectively degrade rhodamine B, a common organic pollutant in wastewater. The photocatalytic activity was attributed to enhanced light absorption and improved electron-hole pair separation during irradiation .

Recovery of Iron from Waste : this compound plays a crucial role in recovering iron from industrial waste solutions. Research indicates that using oxalic acid can precipitate this compound from high-iron waste solutions, facilitating the recovery of valuable metals while reducing environmental impact .

Material Science Applications

Battery Technology : this compound is being explored as a potential cathode material for lithium-ion batteries. Its unique electrochemical properties may enhance battery performance, contributing to advancements in energy storage technologies .

Pigments and Dyes : this compound is utilized in the production of pigments for optical glass and plastics due to its stable color properties. It is also used in paints and coatings, where it provides a yellowish hue .

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Environmental Science | Photocatalytic degradation of pollutants | Effective removal of organic contaminants |

| Material Science | Cathode material for batteries | Potential for improved energy storage |

| Industrial Processes | Recovery of iron from waste | Reduces environmental impact |

| Art and Design | Pigments for glass and plastics | Stable coloration |

Medical Applications

Research has indicated that ferric oxalate (a related compound) may have applications in medical settings, particularly in reducing post-surgical complications such as cold sensitivity during periodontal surgeries . Although this application is still under investigation, it highlights the potential therapeutic uses of iron compounds.

Case Studies

- Photocatalytic Efficiency Study : In a comparative study, iron oxalate derived from natural sources was found to degrade over 85% of rhodamine B within 90 minutes under UV light exposure. This performance was significantly higher than synthetic counterparts .

- Iron Recovery from Industrial Waste : A study on the recovery of iron from phosphoric acid processing demonstrated that over 99% of oxalate ions could be precipitated as this compound, showcasing its efficiency in recycling processes within hydrometallurgy .

- Kinetics of Precipitation : Research into the kinetics of this compound precipitation revealed that initial concentrations significantly affect the rate of crystal growth, providing insights into optimizing industrial processes for producing this compound .

Wirkmechanismus

The mechanism of action of ferrous oxalate involves its ability to undergo redox reactions. In the presence of oxidizing agents, this compound can be oxidized to ferric oxalate, releasing carbon dioxide and water. The compound’s effectiveness in removing contaminants like hexavalent chromium is attributed to the reduction of Cr(VI) to Cr(III) by ferrous iron, facilitated by the formation of a soluble Fe(III)-oxalate complex .

Vergleich Mit ähnlichen Verbindungen

Ferric Oxalate (Fe₂(C₂O₄)₃): An iron(III) compound used in similar applications but with different redox properties.

Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]): A complex compound used in photochemical studies.

Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃]): Another complex compound with applications in photochemistry.

Uniqueness of Ferrous Oxalate:

- This compound is unique due to its ability to act as both a reducing agent and a precursor to various iron compounds. Its role in redox reactions and its applications in environmental remediation and industrial processes highlight its versatility and importance in scientific research.

Analyse Chemischer Reaktionen

Precipitation Reactions

Ferrous oxalate can be synthesized through precipitation from ferrous ammonium sulfate and oxalic acid:

Fe NH4)2(SO4)2+H2C2O4→FeC2O4+2NH4++2SO42−+2H3O+

This reaction occurs in an aqueous solution, where the concentration of reactants significantly influences the kinetics of precipitation. Studies show that increasing the concentration of ferrous ammonium sulfate accelerates the precipitation process, while variations in oxalic acid concentration have a minimal effect on the rate .

Oxidation Reactions

This compound participates in oxidation reactions when treated with hydrogen peroxide. The reaction can be represented as:

Fe2++H2O2→Fe3++⋯

This reaction is significant for generating hydroxyl radicals, which are crucial for various oxidation processes in environmental chemistry . The presence of oxalate enhances the reactivity of ferrous ions, facilitating faster oxidation rates compared to uncomplexed ferrous ions .

Thermal Decomposition

The thermal decomposition of this compound dihydrate occurs at elevated temperatures (around 710 K), leading to the formation of iron oxides and carbon dioxide:

FeC2O4⋅2H2O→Fe3O4+⋯+CO2

This process has been studied under various atmospheric conditions (e.g., nitrogen) to understand the kinetics and products formed during decomposition . The mechanism involves several stages, including dehydration and subsequent oxidation of the resultant iron species.

Acid Dissolution

This compound can be effectively dissolved using hydrochloric acid, with dissolution efficiency increasing with acid concentration:

-

At concentrations above 4 mol/L HCl, nearly complete dissolution is achieved within minutes.

-

The dissolution kinetics are influenced by both temperature and solid-to-liquid ratios .

Kinetic Parameters for Precipitation and Dissolution

| Reaction Type | Reactants | Conditions | Rate Constant (k) |

|---|---|---|---|

| Precipitation | Ferrous Ammonium Sulfate + Oxalic Acid | T = 25 °C | First-order kinetics observed |

| Oxidation | This compound + Hydrogen Peroxide | pH 2-5 | k = 1×104M−1s−1 |

| Thermal Decomposition | This compound Dihydrate | Nitrogen atmosphere | Induction period observed |

| Acid Dissolution | This compound + HCl | Varying concentrations | Complete dissolution at >4 mol/L |

Eigenschaften

CAS-Nummer |

15843-42-2 |

|---|---|

Molekularformel |

FeC2O4 C2H2FeO4 |

Molekulargewicht |

145.88 g/mol |

IUPAC-Name |

iron;oxalic acid |

InChI |

InChI=1S/C2H2O4.Fe/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI-Schlüssel |

SKEUTFNJHQAPGY-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)O)O.[Fe] |

Kanonische SMILES |

C(=O)(C(=O)O)O.[Fe] |

Piktogramme |

Irritant |

Synonyme |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.